3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid CAS number
3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid CAS number
An In-Depth Technical Guide to 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Key Building Block in Modern Chemistry
3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, registered under CAS Number 80194-68-9, is a highly functionalized pyridine derivative that has emerged as a pivotal intermediate in the synthesis of complex agrochemicals and pharmaceuticals.[1][2][3] Its structure, featuring a carboxylic acid, a chlorine atom, and a trifluoromethyl group on a pyridine scaffold, offers a unique combination of electronic properties, metabolic stability, and versatile reactivity.[4] The presence of the trifluoromethyl group often enhances the lipophilicity and metabolic stability of parent molecules, making this compound a valuable building block in drug discovery and crop protection science.[4] This guide provides a comprehensive technical overview of its synthesis, properties, reactivity, and applications, grounded in established scientific literature and process chemistry insights.
Part 1: Physicochemical and Structural Properties
Understanding the fundamental properties of a chemical entity is paramount for its effective use in research and development. This compound typically appears as a white to cream-colored powder or colorless solid.[4][5] A recent study in 2024 elucidated its crystal structure, confirming its molecular geometry and intermolecular interactions, which are crucial for designing new derivatives.[6]
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 80194-68-9 (primary), 80194-18-9 (also cited) | [3][7] |
| Molecular Formula | C₇H₃ClF₃NO₂ | [3] |
| Molecular Weight | 225.55 g/mol | [3] |
| Melting Point | 141-143 °C | [5] |
| Boiling Point | 269.6 ± 40.0 °C at 760 mmHg | [7] |
| Density | 1.6 ± 0.1 g/cm³ | [7] |
| Solubility | Sparingly soluble in water | [4] |
| pKa (Predicted) | 9.99 ± 0.46 | [4] |
| InChIKey | HXRMCZBDTDCCOP-UHFFFAOYSA-N | [3] |
| SMILES | C1=C(C=NC(=C1Cl)C(=O)O)C(F)(F)F | [3] |
Part 2: Synthesis and Manufacturing Landscape
A direct, one-pot synthesis of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid is not prominently described in academic literature. The most logical and industrially relevant pathway involves a multi-step process centering on the synthesis of the key precursor, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) , followed by selective carboxylation. 2,3,5-DCTF is a high-demand intermediate for several major agrochemicals.[8][9]
Synthesis of the Key Intermediate: 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF)
The industrial synthesis of 2,3,5-DCTF typically starts from 3-picoline or its derivatives, involving sequential chlorination and fluorination reactions. The causality behind this choice is economic; 3-picoline is a readily available bulk chemical.
Caption: Proposed synthetic pathway from a chlorinated precursor to the target carboxylic acid.
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Side-Chain Chlorination: The process often begins with a precursor like 2-chloro-5-(chloromethyl)pyridine. This material undergoes radical chlorination, typically initiated by UV light, to convert the chloromethyl group into a trichloromethyl group, yielding 2-chloro-5-(trichloromethyl)pyridine.[10]
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Ring Chlorination: The subsequent, more challenging step is the selective introduction of a chlorine atom at the 3-position of the pyridine ring. This is an electrophilic aromatic substitution. To achieve the desired regioselectivity and overcome the deactivating effect of the existing substituents, a Lewis acid catalyst such as antimony trichloride (SbCl₃) is often employed.[10] This yields 2,3-dichloro-5-(trichloromethyl)pyridine (PCMP).[11]
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Fluorination (Halex Reaction): The final step is a halogen exchange reaction where the trichloromethyl group is converted to the trifluoromethyl group. This is accomplished by treating PCMP with anhydrous hydrogen fluoride (HF) at elevated temperatures.[10] This reaction is a cornerstone of industrial organofluorine chemistry.
Proposed Synthesis of the Carboxylic Acid
With 2,3,5-DCTF in hand, the most plausible laboratory-scale method for introducing the carboxylic acid group at the 2-position is via directed ortho-metalation, followed by quenching with carbon dioxide.
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Reaction Setup: In a flame-dried, multi-neck flask under an inert atmosphere (Argon or Nitrogen), dissolve 2,3-dichloro-5-(trifluoromethyl)pyridine (1.0 eq) in anhydrous tetrahydrofuran (THF).
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Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of a strong, non-nucleophilic base such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) (1.05 eq). The choice of base is critical; LDA is often preferred for its lower nucleophilicity, reducing the risk of side reactions. The lithiation is expected to occur selectively at the 2-position, directed by the 3-chloro substituent.
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Carboxylation: After stirring for 1-2 hours at -78 °C, quench the reaction by bubbling dry carbon dioxide gas through the solution or by carefully adding crushed dry ice. Allow the mixture to slowly warm to room temperature.
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Workup and Isolation: Quench the reaction mixture with saturated aqueous ammonium chloride. Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the carboxylate salt.
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Purification: Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by recrystallization (e.g., from a hexane/ethyl acetate mixture) or by column chromatography on silica gel to yield the final product.
Part 3: Chemical Reactivity and Applications
The utility of this molecule stems from its trifunctional nature, providing multiple handles for synthetic elaboration.
Reactivity Profile
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Carboxylic Acid Group: This is the primary site for derivatization. It can be readily converted into esters, acid chlorides, and, most importantly, amides. Standard coupling reagents (e.g., HBTU, EDC) or conversion to the acid chloride (with SOCl₂ or (COCl)₂) followed by reaction with an amine are common strategies. This reactivity is central to its role as a building block.[4]
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Pyridine Ring: The pyridine ring is electron-deficient due to the nitrogen heteroatom and the electron-withdrawing trifluoromethyl and chloro groups. This makes it relatively stable and resistant to oxidative degradation but also deactivates it towards electrophilic aromatic substitution.
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Chloro Substituent: The chlorine at the 3-position is generally not labile but could potentially participate in nucleophilic aromatic substitution (SₙAr) reactions under harsh conditions or in palladium-catalyzed cross-coupling reactions.
Key Applications in Agrochemicals
This carboxylic acid is a known environmental transformation product and metabolite of two major fungicides: Fluopyram and Fluopicolide, underscoring the relevance of its chemical scaffold in biological systems.[2][8][12]
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Fluopicolide Synthesis: The fungicide Fluopicolide (2,6-dichloro-N-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl]benzamide) is a prime example of this building block's application.[12] While Fluopicolide is formally derived from the corresponding 2-(aminomethyl)pyridine, the synthesis pathways highlight the importance of the core 3-chloro-5-(trifluoromethyl)pyridine skeleton.[13][14][15]
Caption: The compound is a key metabolite of important fungicides.
Part 4: Analytical Characterization
Table 2: Representative Spectroscopic Data
| Technique | Data | Source(s) |
| ¹H NMR | Expected signals for two aromatic protons on the pyridine ring. | [16] |
| ¹³C NMR | Expected signals for the pyridine ring carbons, the carboxylic acid carbon, and the trifluoromethyl carbon (quartet due to C-F coupling). | [16] (by inference) |
| Mass Spec (MS) | C₇H₃ClF₃NO₂ Exact Mass: 224.98 | [2] |
| Infrared (IR) | Characteristic peaks for O-H stretch (broad, ~3000 cm⁻¹), C=O stretch (~1700 cm⁻¹), and C-F stretches (~1100-1300 cm⁻¹). | [16] |
Note: Researchers should always acquire their own analytical data to validate the structure and purity of their materials.
Part 5: Safety and Handling
As with any laboratory chemical, proper safety protocols must be strictly followed. The compound is classified with several hazards according to the Globally Harmonized System (GHS).
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GHS Hazard Codes: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
Handling Protocol
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials. Recommended storage temperature is 2°C - 8°C.[1]
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Disposal: Dispose of waste material in accordance with local, regional, and national regulations.
Conclusion
3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid is more than just a chemical intermediate; it is an enabling tool for the creation of high-value molecules in the life sciences. Its robust synthesis from industrial feedstocks, combined with its versatile reactivity, ensures its continued importance. For researchers in agrochemistry and medicinal chemistry, a thorough understanding of this building block's properties, synthesis, and handling is essential for leveraging its full potential in the development of next-generation products.
References
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Nishimura, K., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 154-171. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11159021, Fluopicolide. Retrieved from [Link]
- Google Patents. (2019). EP3489221A1 - Process for the preparation of fluopicolide.
-
European Patent Office. (2020). EP 3713917 B1 - Process for the preparation of fluopicolide. Retrieved from [Link]
-
Nishimura, K., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Retrieved from [Link]
- Google Patents. (2016). CN106008330A - Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine.
- Google Patents. (2018). CN107814759A - The preparation method of fluopicolide.
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring 3-Chloro-5-(Trifluoromethyl)Picolinic Acid: Properties and Applications. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2821908, 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid. Retrieved from [Link]
-
Molbase. (n.d.). 3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDINE-2-CARBOXYLIC ACID | CAS 80194-68-9. Retrieved from [Link]
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Wang, Y., et al. (2024). Crystal structure of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, C₇H₃ClF₃NO₂. Zeitschrift für Kristallographie - New Crystal Structures. Available at: [Link]
- Google Patents. (2014). WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.
Sources
- 1. 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | 80194-68-9 | FC33570 [biosynth.com]
- 2. 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | C7H3ClF3NO2 | CID 2821908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDINE-2-CARBOXYLIC ACID | CAS 80194-68-9 [matrix-fine-chemicals.com]
- 4. guidechem.com [guidechem.com]
- 5. innospk.com [innospk.com]
- 6. researchgate.net [researchgate.net]
- 7. echemi.com [echemi.com]
- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 9. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN106008330A - Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine - Google Patents [patents.google.com]
- 11. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]
- 12. Fluopicolide | C14H8Cl3F3N2O | CID 11159021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. EP3489221A1 - Process for the preparation of fluopicolide - Google Patents [patents.google.com]
- 14. data.epo.org [data.epo.org]
- 15. CN107814759A - The preparation method of fluopicolide - Google Patents [patents.google.com]
- 16. 3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDINE-2-CARBOXYLIC ACID(80194-68-9) 1H NMR [m.chemicalbook.com]
